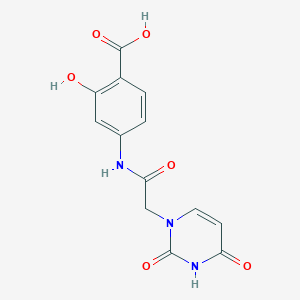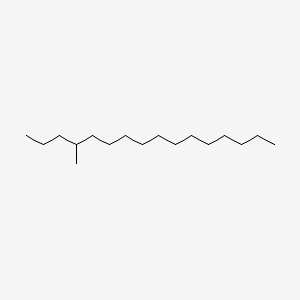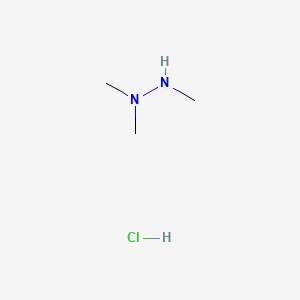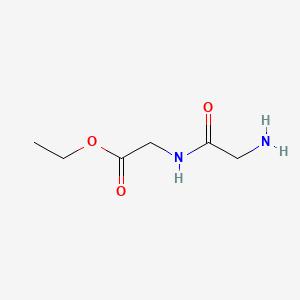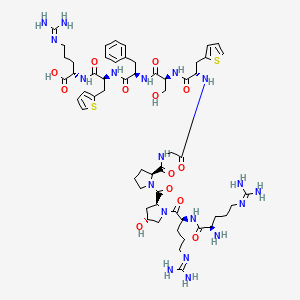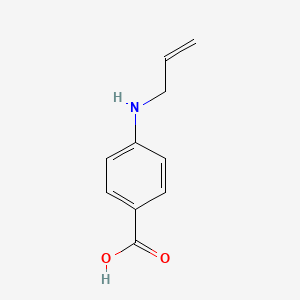
Acide 4-(allylamino)benzoïque
Vue d'ensemble
Description
4-(Allylamino)benzoic acid is a compound with the molecular formula C10H11NO2 . It has a molecular weight of 177.20 g/mol . The compound is also known by other names such as 4-(prop-2-enylamino)benzoic acid and 4-Allylamino-benzoic acid .
Molecular Structure Analysis
The InChI representation of 4-(Allylamino)benzoic acid isInChI=1S/C10H11NO2/c1-2-7-11-9-5-3-8 (4-6-9)10 (12)13/h2-6,11H,1,7H2, (H,12,13) . The compound has a Canonical SMILES representation of C=CCNC1=CC=C (C=C1)C (=O)O . Physical and Chemical Properties Analysis
4-(Allylamino)benzoic acid has several computed properties. It has a molecular weight of 177.20 g/mol, an XLogP3-AA of 2.1, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 4, an exact mass of 177.078978594 g/mol, a monoisotopic mass of 177.078978594 g/mol, and a topological polar surface area of 49.3 Ų .Applications De Recherche Scientifique
Analyse complète des applications de l'acide 4-(allylamino)benzoïque
Découverte et développement de médicaments : L'this compound a montré un potentiel dans la découverte de médicaments, en particulier pour ses activités biologiques telles que les propriétés antibactériennes, antivirales et anticancéreuses.
Procédés biotechnologiques : Des efforts de recherche sont déployés pour utiliser l'this compound dans les procédés biotechnologiques pour des applications de biosynthèse .
Science des matériaux : Ce composé a été utilisé dans des études liées à la science des matériaux, en particulier dans le contexte de la résistance à la corrosion et de la formation de complexes métalliques .
Synergie antimicrobienne : Les dérivés de l'acide benzoïque, y compris l'this compound, ont été étudiés pour leurs interactions staphylocides synergiques lorsqu'ils sont combinés à d'autres antimicrobiens .
Recherche sur les allélochimies : En science agricole, l'this compound a été étudié pour son rôle dans la génération et la libération de substances allélochimiques qui affectent la croissance des plantes .
Excipient pharmaceutique : Il est utilisé comme conservateur des préparations pharmaceutiques en raison de ses propriétés d'excipient .
Synthèse chimique : Le composé sert de précurseur ou d'intermédiaire dans divers procédés de synthèse chimique, contribuant au développement de nouveaux composés présentant des activités biologiques améliorées .
Mécanisme D'action
Target of Action
The primary targets of 4-(Allylamino)benzoic acid are currently unknown. This compound is a derivative of benzoic acid, which is a common building block for a variety of phenolic compounds . .
Biochemical Pathways
Benzoic acid derivatives, such as 4-hydroxybenzoic acid, are generally derived from corresponding cinnamic acid derivatives through the enzymatic reactions of the shikimate and phenylpropanoid pathway
Pharmacokinetics
It has been suggested that this compound has high gastrointestinal absorption and is able to permeate the blood-brain barrier .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 4-(Allylamino)benzoic acid is not well-understood. Factors such as pH, temperature, and the presence of other compounds could potentially influence its action. For instance, it is recommended to store the compound in a dark place, sealed and dry, at a temperature between 2-8°C , suggesting that light, air, and temperature could affect its stability.
Propriétés
IUPAC Name |
4-(prop-2-enylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-2-7-11-9-5-3-8(4-6-9)10(12)13/h2-6,11H,1,7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAAMYCLKDWDNNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60300674 | |
| Record name | 4-(allylamino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60300674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53624-18-3 | |
| Record name | 53624-18-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138298 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(allylamino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60300674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


